2-Chloro-3,5-dinitrobenzamide
Overview
Description
2-Chloro-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H4ClN3O5. It is a derivative of benzamide, characterized by the presence of chloro and nitro groups on the benzene ring.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-3,5-dinitrobenzamide is decaprenylphosphoryl-β-D-ribose oxidase (DprE1) . DprE1 is a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
This compound interacts with its target, DprE1, by inhibiting its enzymatic activity . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . The inhibition of DprE1 disrupts this pathway, leading to the inability of the mycobacteria to properly construct their cell wall . The downstream effects include compromised structural integrity and potential lysis of the mycobacterial cells .
Result of Action
The molecular effect of this compound’s action is the inhibition of DprE1, which leads to the disruption of arabinogalactan biosynthesis . On a cellular level, this results in a weakened cell wall, potentially leading to the lysis of the mycobacterial cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reduction of the compound . Additionally, the expression level of reductase in the environment can also impact the compound’s reduction and subsequent activation . More research is needed to fully understand the influence of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that dinitrobenzamides can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to cause DNA damage, which can affect various cellular processes . It is possible that 2-Chloro-3,5-dinitrobenzamide could have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that dinitrobenzamides can be reduced to form DNA cross-linking agents . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been shown to decompose in aqueous solution during UV/H2O2 and UV/TiO2 oxidation processes . This suggests that this compound could have similar stability and degradation characteristics, and could potentially have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Related compounds have been shown to cause myelotoxicity, mucosal toxicity in the small intestine, and hepatotoxicity at doses above the maximum tolerated dose . It is possible that this compound could have similar dosage-dependent effects.
Metabolic Pathways
It is known that dinitrobenzamides can be metabolized through several routes, including reduction of either nitro group, N-dealkylation of the mustard, O-acetylation, and O-glucuronidation of the hydroxyethyl side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process begins with the chlorination of benzamide to introduce the chloro group at the 2-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include substituted benzamides with various functional groups replacing the chloro group.
Reduction: Products include 2-amino-3,5-dinitrobenzamide or 2-chloro-3,5-diaminobenzamide.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-Chloro-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzamide: Lacks the chloro group but shares similar nitro functionalities.
2-Chloro-4,6-dinitrobenzamide: Similar structure but with nitro groups at different positions.
2-Amino-3,5-dinitrobenzamide: Contains an amino group instead of a chloro group.
Uniqueness
2-Chloro-3,5-dinitrobenzamide is unique due to the specific positioning of its chloro and nitro groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a precursor for further chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-3,5-dinitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDFEGXIJXTNJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284440 | |
Record name | 2-chloro-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-51-9 | |
Record name | 2-Chloro-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6266-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 37233 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC37233 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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